![molecular formula C20H21NO5 B2696402 (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid CAS No. 2219353-65-6](/img/structure/B2696402.png)

(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

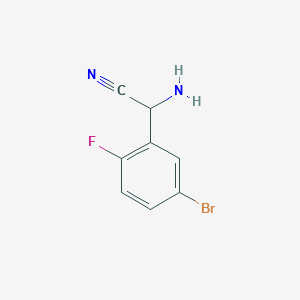

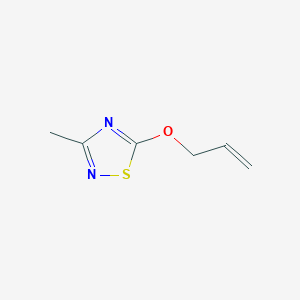

The compound is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. It has a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines .

Molecular Structure Analysis

The molecular structure would likely show the fluorene group with a methoxy carbonyl group attached, along with the rest of the molecule. The 3R designation indicates the configuration of the chiral center in the molecule .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with the Fmoc group are typically involved in peptide synthesis. The Fmoc group can be removed under mildly basic conditions, freeing the amine to react with carboxylic acids .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Generally, compounds with Fmoc groups tend to be solid at room temperature .科学的研究の応用

Synthesis of Oligomers and Peptides

Oligomer Synthesis : This compound has been utilized in the synthesis of oligomers derived from amide-linked neuraminic acid analogues. Specifically, it serves as an N-fluoren-9-ylmethoxycarbonyl-protected sugar amino acid, highlighting its role in solid-phase synthesis for generating oligomers of varying lengths, which are of interest in the development of biomimetic materials and drug delivery systems (Travis Q. Gregar & J. Gervay-Hague, 2004).

Peptide Synthesis : It acts as a reversible protecting group for the amide bond in peptides, demonstrating its utility in the synthesis of peptides with difficult sequences. This application is crucial in peptide-based therapeutics and biomaterials research, where precise control over peptide structure is necessary (T. Johnson et al., 1993).

Material Science Applications

- Carbon Nanotube Dispersion : The compound has been applied as a surfactant for carbon nanotubes (CNTs), facilitating the creation of homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions. This is particularly significant for the integration of CNTs into biomedical applications and electronic devices, where dispersion and stability in aqueous environments are critical (B. Cousins et al., 2009).

作用機序

It’s known that this compound is a type of n-{[(9h-fluoren-9-yl)methoxy]carbonyl}-protected (fmoc) β-amino acid . The Fmoc group is a base-sensitive protecting group used in solid-phase peptide synthesis. It acts as a reagent in the precolumn derivatization of amines for HPLC and fluorescent detection . It’s also used for derivatizing amino acids for HPLC analysis .

The compound is moisture sensitive and should be stored in a cool place. It’s incompatible with alcohols and amines . These factors can influence the compound’s action, efficacy, and stability.

将来の方向性

特性

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxybutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c1-25-11-13(10-19(22)23)21-20(24)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,21,24)(H,22,23)/t13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPAKJEFERJUBAX-CYBMUJFWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/no-structure.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2696321.png)

![2-{[1-(1-Benzothiophene-2-carbonyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2696322.png)

![2-Methyl-2-[(4-nitrophenyl)amino]propanoic acid](/img/structure/B2696329.png)

![1,7-dimethyl-9-(3-methylphenyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2696339.png)

![2,2-Difluoro-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-6-carboxylic acid](/img/structure/B2696342.png)